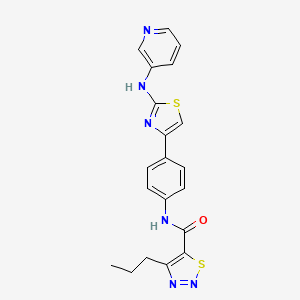
4-propyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N6OS2 and its molecular weight is 422.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Propyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The unique structural features of the thiadiazole ring system contribute to its diverse pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Chemical Structure
Molecular Formula: C18H16N4OS
Thiadiazole derivatives interact with various biological targets, influencing cellular processes through multiple mechanisms. These may include:
- Inhibition of Enzymatic Activity: Thiadiazoles can inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: They may act as antagonists or agonists at specific receptors, altering signaling pathways.
- DNA Interaction: Some derivatives show the ability to intercalate with DNA, affecting replication and transcription processes.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a similar scaffold inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-propyl derivative | S. aureus | 20 |
| 4-propyl derivative | E. coli | 25 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antitumor Activity
The anticancer potential of thiadiazole derivatives has been explored in several studies. For example, a related compound demonstrated potent anti-proliferative effects on various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.28 |
| HCT-116 | 0.52 |
The mechanism behind this activity often involves cell cycle arrest and induction of apoptosis.
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Case Studies
- Antimicrobial Efficacy Study : A study by Padmavathi et al. synthesized a series of thiadiazole derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
- Anticancer Activity Investigation : Research conducted by Zheng et al. focused on the synthesis of thiadiazole-based compounds and their effects on cancer cell proliferation. The study highlighted significant anticancer activity through mechanisms involving cell cycle modulation and apoptosis induction .
- Inflammation Model : In an experimental model of inflammation, compounds similar to this compound were shown to significantly reduce edema and inflammatory markers in treated groups compared to controls .
Pharmacokinetics
The pharmacokinetic profile of thiadiazole derivatives varies widely based on their chemical structure. Factors influencing absorption, distribution, metabolism, and excretion (ADME) include:
- Solubility : Higher solubility often correlates with better absorption.
- Stability : Chemical stability affects bioavailability.
- Metabolic Pathways : Understanding how these compounds are metabolized is crucial for predicting efficacy and safety.
Propiedades
IUPAC Name |
4-propyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS2/c1-2-4-16-18(29-26-25-16)19(27)22-14-8-6-13(7-9-14)17-12-28-20(24-17)23-15-5-3-10-21-11-15/h3,5-12H,2,4H2,1H3,(H,22,27)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIDXDIDFWAVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














